

Jbir-15: A Comparative Analysis of a Novel Aspochracin Derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Jbir-15**

Cat. No.: **B15550148**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Jbir-15** with other aspochracin derivatives, focusing on its chemical structure, biological activity, and mechanism of action. This analysis is supported by available experimental data to objectively evaluate its potential in relevant fields.

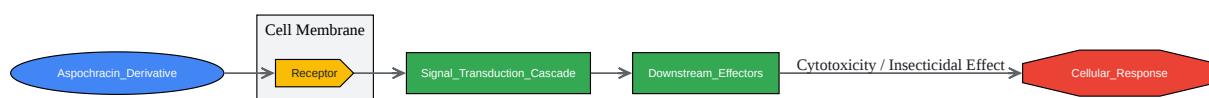
Introduction

Jbir-15 is a naturally occurring cyclic peptide belonging to the aspochracin group of mycotoxins. These compounds, primarily produced by fungi of the *Aspergillus* genus, have garnered significant interest due to their diverse biological activities, including insecticidal and cytotoxic properties. **Jbir-15** was first isolated from the sponge-derived fungus *Aspergillus sclerotiorum* and has been identified as N-demethyl aspochracin.^{[1][2]} This structural modification—the absence of a methyl group on the alanine residue compared to its parent compound, aspochracin—is a key point of differentiation and a central aspect of this comparative analysis.

Structural Comparison

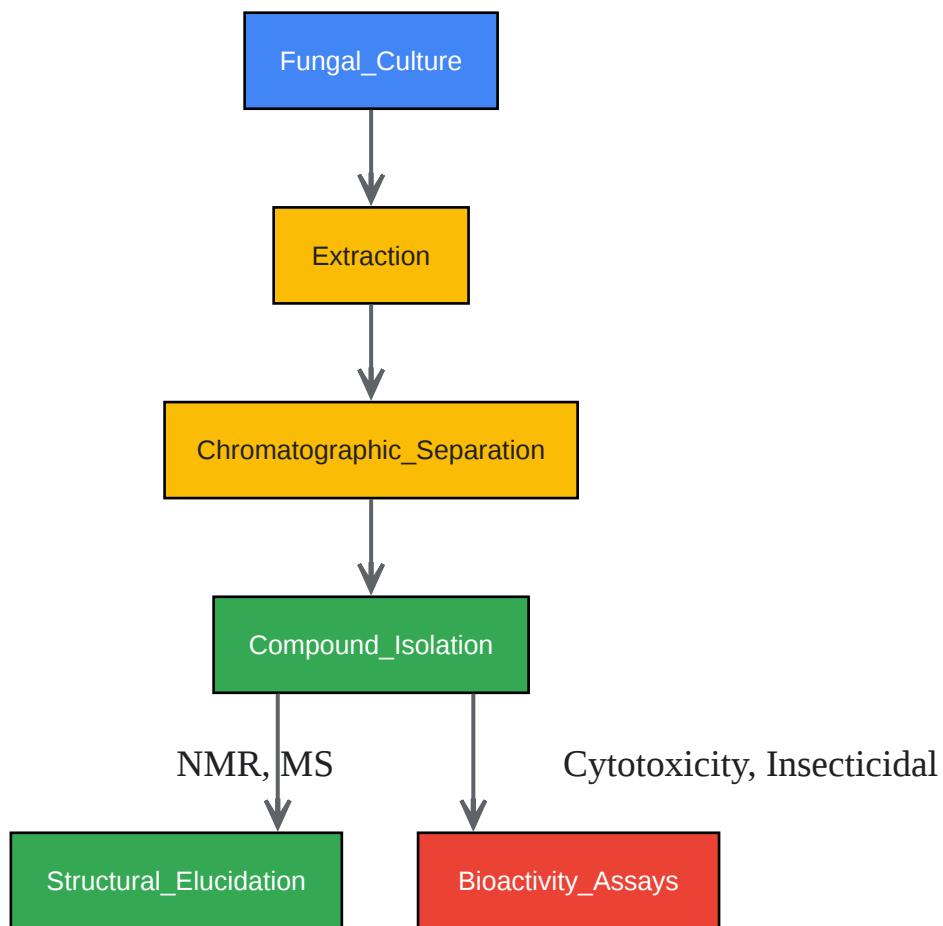
The core structure of aspochracin and its derivatives is a cyclotripeptide. In the case of aspochracin, this consists of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, which is further decorated with an octatrienoic acid side chain. This polyene side chain has been demonstrated to be crucial for its biological activity. Hydrogenation of this side chain to hexahydroaspochracin results in a complete loss of its insecticidal effects.^{[3][4]}

Jbir-15 shares this fundamental architecture but is distinguished by the substitution of N-methyl-L-alanine with a standard L-alanine residue.[3][4] This seemingly minor alteration can have significant implications for the molecule's conformation, receptor binding affinity, and ultimately, its biological efficacy.


Comparative Biological Activity

While research on aspochracin has established its insecticidal properties, particularly demonstrating contact toxicity to the first instar larvae and eggs of the silkworm, specific quantitative data for **Jbir-15** remains limited in publicly available literature. The groundbreaking study that identified **Jbir-15** did not include a detailed comparative analysis of its biological activity against other aspochracin derivatives.[1]

The known insecticidal activity of aspochracin provides a baseline for hypothesizing the potential of **Jbir-15**. The mechanism of action is believed to be linked to the unsaturated side chain, a feature conserved in **Jbir-15**. However, the demethylation at the alanine residue could influence its interaction with biological targets. Further studies are required to elucidate the specific insecticidal and cytotoxic potency of **Jbir-15**, ideally through direct comparative assays with aspochracin and other analogues.


Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways that aspochracin derivatives might modulate, based on the known activities of similar cyclic peptides, and a general workflow for the isolation and characterization of these compounds.

[Click to download full resolution via product page](#)

Caption: Putative signaling pathway for aspochracin derivatives.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for isolation and analysis.

Experimental Protocols

Detailed experimental protocols for the bioassays of **Jbir-15** are not yet published. However, based on the methodologies used for aspochracin and other fungal metabolites, the following are representative protocols that would be employed for a comparative analysis.

Insecticidal Activity Assay (Contact Toxicity):

- Test Organism: First instar larvae of a model insect (e.g., silkworm, *Bombyx mori*).
- Compound Preparation: **Jbir-15**, aspochracin, and other derivatives are dissolved in a suitable solvent (e.g., ethanol) to create a series of concentrations.

- Application: A small, measured volume of each compound solution is topically applied to the dorsal surface of the larvae.
- Observation: Larvae are monitored for mortality and behavioral changes over a 24-48 hour period.
- Data Analysis: The LC50 (lethal concentration for 50% of the population) is calculated for each compound to compare their potency.

Cytotoxicity Assay (MTT Assay):

- Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549) and a normal cell line are seeded in 96-well plates.
- Compound Treatment: Cells are treated with various concentrations of **Jbir-15**, aspochracin, and other derivatives for a specified incubation period (e.g., 48 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The IC50 (concentration that inhibits 50% of cell growth) is determined for each compound to assess its cytotoxic potential.

Conclusion and Future Directions

Jbir-15 presents an intriguing new member of the aspochracin family of natural products. Its structural distinction as N-demethyl aspochracin warrants a thorough investigation into its biological activity profile. While the foundational knowledge of aspochracin's insecticidal properties provides a strong rationale for further research, the current lack of quantitative, comparative data for **Jbir-15** is a significant knowledge gap.

Future research should prioritize the direct comparison of **Jbir-15** with aspochracin and other synthetic or natural derivatives in a battery of standardized bioassays. This will not only elucidate the structure-activity relationship, particularly the role of N-methylation, but also determine the potential of **Jbir-15** as a lead compound for the development of novel insecticides or cytotoxic agents. Such studies will be instrumental in unlocking the full potential of this novel aspochracin derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JBIR-15, a new aspochracin derivative, isolated from a sponge-derived fungus, *Aspergillus sclerotiorum* Huber Sp080903f04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Secondary Metabolites and Biosynthetic Diversity From *Aspergillus ochraceus* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Secondary Metabolites and Biosynthetic Diversity From *Aspergillus ochraceus* [frontiersin.org]
- To cite this document: BenchChem. [Jbir-15: A Comparative Analysis of a Novel Aspochracin Derivative]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15550148#jbir-15-comparative-analysis-with-other-aspochracin-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com